S-(-)-Aminoglutethimide D-Tartrate Salt
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Overview
Description
S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound that has been studied for its potential applications in various fields, including medicine and chemistry. This compound is a derivative of aminoglutethimide, which is known for its use as an aromatase inhibitor and anticonvulsant. The addition of D-tartrate salt enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of aminoglutethimide, which is then reacted with D-tartaric acid to form the diastereomeric salt. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques. These methods include crystallization and chromatography to separate the desired enantiomer from the racemic mixture. The use of D-tartaric acid as a resolving agent is crucial in this process, as it forms a stable diastereomeric salt with the S-(-)-enantiomer .
Chemical Reactions Analysis
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the aminoglutethimide moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common, where functional groups on the aminoglutethimide are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: The compound is studied for its effects on enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves its interaction with specific molecular targets. In the case of its use as an aromatase inhibitor, the compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone-dependent cancers . The molecular pathways involved include the inhibition of the aromatase enzyme and subsequent reduction in estrogen synthesis .
Comparison with Similar Compounds
Similar Compounds
Racemic Aminoglutethimide: A mixture of both enantiomers, less selective in its action.
L-Tartrate Salts: Similar in structure but with different stereochemistry, affecting their solubility and stability.
Other Aromatase Inhibitors: Compounds like anastrozole and letrozole, which have different chemical structures but similar mechanisms of action
Uniqueness
S-(-)-Aminoglutethimide D-Tartrate Salt is unique due to its chiral nature and the specific interaction with D-tartaric acid, which enhances its solubility and stability. This makes it more effective in certain applications compared to its racemic counterpart and other similar compounds .
Properties
CAS No. |
57288-04-7 |
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Molecular Formula |
C₁₇H₂₂N₂O₈ |
Molecular Weight |
382.37 |
Synonyms |
S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |
Origin of Product |
United States |
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